1-Hydroxy Carvedilol-d3
Description
1-Hydroxy Carvedilol-d3 is a deuterium-labeled metabolite of Carvedilol, a non-selective β/α-1 adrenergic receptor blocker used to treat hypertension and heart failure. This compound is specifically deuterated at the methoxy group (OCH3 → OCD3) and hydroxylated at the 1-position of the carbazole moiety, making it a critical reference standard for pharmacokinetic and metabolic studies . Its deuterated structure allows for precise tracking in mass spectrometry, avoiding interference from endogenous compounds or non-labeled metabolites . The compound is synthesized to order, has a short shelf life, and is restricted to research use only .
Properties
Molecular Formula |
C₂₄H₂₃D₃N₂O₅ |
|---|---|
Molecular Weight |
425.49 |
Synonyms |
4-[2-Hydroxy-3-[[2-(2-methoxy-d3-phenoxy)ethyl]amino]propoxy]-9H-carbazol-1-ol; BM 910183-d3; SB 209995-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Notes:
- Deuterium Labeling : 1-Hydroxy Carvedilol-d3 and Carvedilol-d3 incorporate deuterium to enhance metabolic stability and detection sensitivity. The kinetic isotope effect slows hepatic degradation, enabling longer half-life tracking .
- Hydroxylation Position : 1-Hydroxy vs. 4/8-Hydroxy derivatives differ in metabolic pathways. 1-Hydroxylation is a primary oxidative pathway mediated by CYP2D6, while 4/8-hydroxylation involves CYP3A4/5 .
- Glucuronidation : 1-Hydroxy Carvedilol-d3 glucuronide (CAS 131087-99-5) is a phase II metabolite, crucial for studying renal and biliary excretion .
Analytical and Pharmacological Comparisons
Analytical Performance
- Retention Time Differences: In HPLC methods (Pharmacopeial Forum), deuterated compounds exhibit slightly longer retention times due to isotopic effects. For example, 1-Hydroxy Carvedilol-d3 elutes later than non-deuterated 1-Hydroxy Carvedilol, enabling separation in impurity profiling .
- Mass Spectrometry : The deuterium label in 1-Hydroxy Carvedilol-d3 produces a distinct m/z shift (e.g., +3 amu), critical for avoiding matrix interference in biological samples .
Pharmacological Activity
- Receptor Binding: Non-deuterated hydroxy metabolites (e.g., 4-Hydroxycarvedilol) retain partial β-blocking activity but show reduced potency compared to Carvedilol .
- Antioxidant Effects : Carvedilol-d3 maintains lipid peroxidation inhibition (IC₅₀ = 5 μM), while hydroxylated derivatives lack this activity due to structural modifications .
Metabolic and Regulatory Considerations
Q & A
Basic Research Questions
Q. How is 1-Hydroxy Carvedilol-d3 synthesized, and what analytical methods validate its purity and structural integrity?
- Methodology : Synthesis typically involves deuterium incorporation at specific positions of the carvedilol molecule via isotope exchange or precursor-directed biosynthesis. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm isotopic enrichment (>98% deuterium) and rule out non-deuterated impurities. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR) is used to verify deuterium placement and absence of structural degradation. USP reference standards for carvedilol-related compounds should guide impurity profiling .
Q. What role does 1-Hydroxy Carvedilol-d3 play in pharmacokinetic (PK) studies, and how is it quantified in biological matrices?
- Methodology : As a stable isotope-labeled internal standard, it minimizes matrix effects during MS analysis. Biological samples (e.g., plasma, urine) are processed via protein precipitation or solid-phase extraction, followed by LC-MS/MS quantification. Calibration curves using deuterated vs. non-deuterated analogs ensure accuracy. Cross-validation with non-labeled carvedilol metabolites (e.g., 4-hydroxyphenyl carvedilol) is critical to confirm assay specificity .
Q. How do researchers ensure the stability of 1-Hydroxy Carvedilol-d3 under varying experimental conditions?
- Methodology : Stability studies assess degradation under thermal (e.g., 40°C), photolytic (UV exposure), and hydrolytic (acid/base) conditions. Accelerated stability testing via forced degradation identifies major degradation products, which are compared against USP-defined impurities (e.g., carvedilol-related compound F). Real-time stability in storage (e.g., -80°C vs. 4°C) is monitored using validated HPLC protocols .
Advanced Research Questions
Q. How can 1-Hydroxy Carvedilol-d3 be used to resolve contradictions in carvedilol metabolite half-life data across preclinical models?
- Methodology : Discrepancies in metabolite half-life (e.g., hepatic vs. renal clearance) often arise from species-specific cytochrome P450 (CYP) enzyme activity. Co-administering 1-Hydroxy Carvedilol-d3 with CYP inhibitors/inducers in animal models (e.g., rats, dogs) allows precise tracking of metabolic pathways via MS imaging. Data normalization to deuterated standards reduces intersubject variability, enabling direct comparison of enzyme kinetics across studies .
Q. What experimental designs optimize the use of 1-Hydroxy Carvedilol-d3 in assessing drug-drug interactions (DDIs) involving carvedilol?
- Methodology : A crossover design in human hepatocytes or microsomal assays is recommended. Incubate carvedilol with 1-Hydroxy Carvedilol-d3 and candidate interacting drugs (e.g., CYP2D6 inhibitors). Quantify metabolite ratios (deuterated/non-deuterated) via LC-MS/MS to isolate DDI effects from endogenous metabolic noise. Dose-response curves and time-course analyses validate inhibitory/inductive potency .
Q. How do researchers address batch-to-batch variability in deuterium enrichment of 1-Hydroxy Carvedilol-d3, and what statistical methods mitigate its impact on longitudinal studies?
- Methodology : Isotopic purity must be verified for each batch using MS/MS fragmentation patterns. Implement a nested ANOVA model to quantify variability sources (e.g., synthesis lot, storage duration). Use mixed-effects models in longitudinal PK studies to account for batch effects, ensuring reproducibility across multi-center trials .
Q. What strategies differentiate between phase I and phase II metabolic contributions using 1-Hydroxy Carvedilol-d3 in vivo?
- Methodology : Administer 1-Hydroxy Carvedilol-d3 alongside glucuronidase/sulfatase inhibitors in animal models. Compare deuterated metabolite profiles (e.g., glucuronidated vs. oxidized forms) using tandem MS. For phase II-specific tracking, synthesize doubly labeled analogs (e.g., -glucuronide conjugates) to decouple conjugation from oxidation pathways .
Methodological Notes
- Data Contradictions : Conflicting metabolic data may arise from assay sensitivity (e.g., limit of quantification differences) or biological variability. Always cross-validate findings with orthogonal methods (e.g., radiometric tracing vs. stable isotopes) .
- Ethical Compliance : When using human-derived samples, adhere to protocols for participant selection and informed consent as per institutional review boards (IRBs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
